molecular formula C15H12N2O B1616598 3-Acetamidoacridine CAS No. 23043-50-7

3-Acetamidoacridine

Cat. No.: B1616598
CAS No.: 23043-50-7
M. Wt: 236.27 g/mol
InChI Key: QMRJLXOCWJOZLU-UHFFFAOYSA-N
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Description

3-Acetamidoacridine is a derivative of acridine, a class of compounds known for their broad range of pharmaceutical properties. Acridine derivatives are characterized by their unique physical and chemical properties, biological activities, and industrial applications

Scientific Research Applications

3-Acetamidoacridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of acridine derivatives primarily involves DNA intercalation . This process is fueled by charge transfer and π-stacking interactions, which sandwich the polyaromatic chromophore between the base pairs of the double helix and eventually cause the helical structure to unwind .

Future Directions

Continued development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites is required . Acridine medications may be used with bioactive substances such as DNA repair protein inhibitors to prevent cancer and improve results . The development of acridine derivatives with enhanced therapeutic potency and selectivity as well as luminous materials is a key area of focus .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetamidoacridine typically involves the acylation of acridine derivatives. One common method is the reaction of acridine with acetic anhydride in the presence of a catalyst such as zinc chloride or hydrochloric acid . The reaction conditions often require heating to facilitate the acylation process.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Acetamidoacridine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen atoms to the compound.

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness of 3-Acetamidoacridine: this compound is unique due to its specific acetamido functional group, which enhances its ability to interact with biological targets. This functional group also contributes to its potential therapeutic applications, making it a compound of interest in various scientific fields .

Properties

IUPAC Name

N-acridin-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c1-10(18)16-13-6-7-15-12(9-13)8-11-4-2-3-5-14(11)17-15/h2-9H,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMRJLXOCWJOZLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=CC3=CC=CC=C3N=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50903355
Record name N-3-Acridinyl-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50903355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23043-50-7
Record name Acetamide, N-3-acridinyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023043507
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-3-Acridinyl-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50903355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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